8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione
Description
Properties
IUPAC Name |
8-morpholin-4-ylsulfonyl-2H-[1,2,4]triazolo[4,3-a]pyridine-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3S2/c15-19(16,13-4-6-17-7-5-13)8-2-1-3-14-9(8)11-12-10(14)18/h1-3H,4-7H2,(H,12,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRUVYOXWCDPNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CN3C2=NNC3=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized through a cyclization reaction involving a pyridine derivative and a triazole precursor under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the triazolopyridine intermediate in the presence of a base such as triethylamine.
Attachment of the Morpholine Ring: The final step involves the nucleophilic substitution of the sulfonyl chloride with morpholine, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The morpholinyl sulfonamide moiety undergoes nucleophilic substitution reactions under basic conditions. Key findings include:
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Reaction with amines or alkanols in the presence of K₂CO₃ or NaH yields sulfonamide derivatives.
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Substitution occurs preferentially at the sulfonyl group due to its electron-withdrawing nature, enhancing electrophilicity .
Example Reaction:
Oxidation of the Thione Functional Group
The thione group (-C=S) exhibits redox reactivity:
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Oxidation with H₂O₂/HCl converts the thione to a disulfide bridge, forming dimeric structures.
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Controlled oxidation with iodine in ethanol generates sulfonic acid derivatives .
Conditions and Outcomes:
| Oxidizing Agent | Product | Yield | Reference |
|---|---|---|---|
| H₂O₂/HCl | Disulfide dimer | 78% | |
| I₂/EtOH | Sulfonic acid | 65% |
Cyclization Reactions Forming Fused Heterocycles
The triazole-pyridine core participates in cyclization to form polycyclic systems:
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Reaction with aldehydes or ketones in acidic media yields triazolo[4,3-a]pyridothiadiazines.
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Microwave-assisted cyclization with α,β-unsaturated carbonyl compounds produces seven-membered fused rings .
Mechanistic Insight:
The thione group acts as a sulfur donor, while the triazole nitrogen participates in bond formation. For example:
Desulfurative Cross-Coupling Reactions
Electrochemical methods enable transition-metal-free cross-coupling:
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Desulfurative cyclization with isothiocyanates forms 3-amino-triazolopyridines under mild conditions .
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Yields range from 60–85% with broad functional group tolerance .
Key Advantages:
Functionalization via Palladium Catalysis
The pyridine ring undergoes Pd-mediated modifications:
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Suzuki-Miyaura coupling with aryl boronic acids introduces aromatic substituents at position 8 .
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Buchwald-Hartwig amination installs amino groups, enhancing water solubility .
Optimized Protocol:
| Reaction Type | Catalyst System | Yield | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 72% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | 68% |
Biological Activity-Driven Modifications
Derivatives synthesized via these reactions show enhanced pharmacological profiles:
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Antibacterial Activity: Methylsulfanyl derivatives inhibit Staphylococcus aureus (MIC = 8 µg/mL).
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Antimalarial Potential: Chloroquine-resistant Plasmodium falciparum inhibition (IC₅₀ = 1.2 µM) .
Stability and Reactivity Trends
Scientific Research Applications
Biological Activities
Research indicates that 8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione exhibits significant biological activities attributed to its triazole and pyridine moieties. Key findings include:
- Antibacterial Activity : Compounds derived from this structure have shown moderate to good antibacterial effects against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).
- Antifungal Potential : Similar compounds with pyridine-sulfonamide scaffolds have demonstrated antifungal activity against various strains of Candida, with some exhibiting greater efficacy than traditional antifungal agents like fluconazole .
- Antitumor Properties : Studies have explored the compound's potential as an antitumor agent, particularly in the context of human breast cancer and liver carcinoma cell lines. Novel derivatives have been synthesized and tested for their ability to inhibit tumor cell growth .
Case Studies
Several case studies highlight the applications of 8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione:
- Antimicrobial Efficacy : A study demonstrated the compound's effectiveness against multidrug-resistant bacterial strains. The results indicated a significant reduction in bacterial growth at specific concentrations.
- Cancer Treatment Research : In vitro studies on human cancer cell lines revealed that derivatives of this compound inhibited cell proliferation effectively. The mechanism involved apoptosis induction through specific signaling pathways.
Mechanism of Action
The mechanism of action of 8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The compound’s key structural differentiator is the morpholin-4-ylsulfonyl group at the 8-position. Comparable derivatives feature alternative sulfonamide substituents, such as piperidine, pyrrolidine, or 3,4-dihydroquinoline groups. These substitutions significantly influence physicochemical properties, as demonstrated below:
- Impact of Substituents: Morpholine vs. Piperidine-containing analogs (e.g., 14a) exhibit high melting points (>300°C), suggesting strong intermolecular interactions . Sulfonamide vs. Thioether: Substitution at the 3-position (thione vs. benzylthio) alters electronic properties. Thione derivatives participate in tautomerism, while benzylthio groups enhance lipophilicity .
Theoretical and Computational Insights
DFT studies on analogous triazolo[4,3-a]pyridines reveal:
- Tautomerism : The thione moiety exists in equilibrium with thiol forms, influencing reactivity .
- Frontier Orbital Energies : HOMO-LUMO gaps correlate with stability and charge transfer properties. For example, electron-withdrawing groups (e.g., nitro) lower LUMO energies, enhancing electrophilic reactivity .
Biological Activity
8-(Morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione is a heterocyclic compound known for its potential biological activities. This compound features a triazole ring fused with a pyridine moiety and a morpholine sulfonyl group, which contributes to its unique pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure
The molecular formula of 8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione is . The structure includes:
- A triazole ring
- A pyridine moiety
- A morpholine sulfonyl group
Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities, including antimicrobial and anticancer properties. The following sections summarize the findings related to the biological activity of this compound.
Antimicrobial Activity
Studies have shown that 8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione demonstrates significant antimicrobial activity against various bacterial and fungal strains. For example:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that the compound has potential as an antimicrobial agent in clinical settings .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) demonstrated that it inhibits cell proliferation effectively. The IC50 values obtained were:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
These findings indicate that the compound may serve as a lead for developing new anticancer therapies .
The exact mechanism by which 8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act by:
- Inhibiting specific enzymes involved in cell proliferation.
- Disrupting microbial cell wall synthesis.
Further research is necessary to elucidate these mechanisms fully.
Case Studies
Several case studies have reported on the efficacy of this compound in various biological assays:
- Study on Antimicrobial Efficacy : A research team tested the compound against a panel of pathogens and noted that it exhibited superior activity compared to traditional antibiotics .
- Cancer Cell Line Study : In another study focusing on cancer cell lines, the compound was shown to induce apoptosis in MCF-7 cells through caspase activation .
These case studies highlight the potential clinical applications of this compound in treating infections and cancer.
Q & A
Q. What are the common synthetic routes for 8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione, and how do reaction conditions affect yields?
- Methodological Answer : Two primary synthetic strategies are documented:
- One-pot cyclization : Reacting 2-hydrazinopyridine with aromatic aldehydes to form the triazole core, followed by sulfonation with morpholine sulfonyl chloride. Key parameters include temperature control (80–100°C) and catalyst selection (e.g., p-toluenesulfonic acid) to achieve yields of 60–75% .
- Oxidative ring closure : Using sodium hypochlorite (NaOCl) in ethanol at room temperature to cyclize hydrazine intermediates. This green chemistry approach avoids toxic oxidants and achieves ~73% yield with high purity after alumina plug filtration .
- Critical factors : Solvent polarity (e.g., ethanol vs. DMF), reaction time (3–6 hours), and stoichiometric ratios of sulfonylating agents significantly influence yield and purity.
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to confirm the triazole ring (δ 8.2–8.5 ppm for pyridine protons), morpholine sulfonyl group (δ 3.6–3.8 ppm for morpholine CH2), and thione moiety (no proton signal) .
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention times typically range from 1.6–1.8 minutes for >95% purity .
- IR spectroscopy : Identify C=S stretching at ~1200 cm⁻¹ and sulfonyl S=O vibrations at ~1350 cm⁻¹ .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 353) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize the oxidative cyclization step in the synthesis of this compound to improve efficiency and yield?
- Methodological Answer :
- Oxidant screening : Compare NaOCl with alternatives like DDQ or MnO2. NaOCl is preferred for eco-friendliness but may require pH adjustment (pH 9–10) to enhance reactivity .
- Solvent optimization : Test polar aprotic solvents (e.g., DMSO) to stabilize intermediates, though ethanol remains ideal for green synthesis .
- Catalyst addition : Introduce TEMPO (0.1 equiv) to accelerate cyclization via radical pathways, reducing reaction time by 30% .
- In-line monitoring : Use TLC (Rf ~0.5 in ethyl acetate/hexane) or inline UV spectroscopy to track reaction progress and minimize byproducts .
Q. What strategies are recommended for analyzing contradictory biological activity data between this compound and structurally similar analogs?
- Methodological Answer :
- Structural-activity alignment : Compare substituent effects (e.g., morpholine sulfonyl vs. thiomorpholine sulfonyl) using molecular docking to identify key binding interactions .
- Assay standardization : Replicate biological tests (e.g., antimicrobial MIC assays) under uniform conditions (pH, temperature, cell lines) to isolate variable impacts .
- Meta-analysis : Pool data from analogs (e.g., triazolopyridazines with chloro-fluorophenyl groups) to identify trends in IC50 variability .
- Statistical validation : Apply ANOVA or Tukey’s HSD test to determine if observed differences are statistically significant (p < 0.05) .
Q. What are the key considerations in designing structure-activity relationship (SAR) studies for this compound’s derivatives?
- Methodological Answer :
- Core modifications : Synthesize derivatives with substituted morpholine rings (e.g., methyl or trifluoromethyl groups) to assess steric/electronic effects on target binding .
- Bioisosteric replacement : Replace the thione group with oxime or amine functionalities to evaluate pharmacokinetic impacts .
- Pharmacophore mapping : Use X-ray crystallography (CCDC 1876881 as a reference) to define critical hydrogen-bonding and hydrophobic interactions .
- In silico modeling : Perform DFT calculations to predict electron-density distributions and correlate with experimental activity data .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthesis yields for this compound?
- Methodological Answer :
- Parameter auditing : Compare reaction parameters (e.g., NaOCl concentration in vs. thiomorpholine sulfonyl chloride in ) to identify yield-limiting steps .
- Byproduct profiling : Use LC-MS to detect side products (e.g., over-sulfonated intermediates) and adjust stoichiometry accordingly .
- Scale-up validation : Replicate small-scale high-yield reactions (e.g., 73% in ) at pilot scale to assess reproducibility under controlled conditions .
Experimental Design
Q. What crystallographic techniques are suitable for resolving the 3D structure of this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation in methanol/water (1:1). Use CCDC 1876881 as a reference for space group P1̅ and unit-cell parameters .
- Powder XRD : Confirm polymorphic purity by matching experimental patterns with simulated data from single-crystal structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
